Urease Inhibition Potency: 5-Oxyacetamide Scaffold vs. Thiourea Standard
The 5‑oxyacetohydrazide derivative (E)‑N'-(4-((1‑Benzyl‑1H‑1,2,3‑triazol‑4‑yl)methoxy)benzylidene)‑2‑((4,7‑dimethyl‑2‑oxo‑2H‑chromen‑5‑yl)oxy)acetohydrazide (13a), which carries the identical 2‑((4,7‑dimethyl‑2‑oxo‑2H‑chromen‑5‑yl)oxy)acetyl core found in the target compound, inhibited urease with a Ki of 1.99 µM [1]. The reference standard thiourea displayed an IC50 of 23.11 ± 1.02 µM in the same assay [1]. This 11.6‑fold advantage in inhibition constant localises activity to the 4,7‑dimethyl‑5‑oxy coumarin fragment that the target acetamide shares.
| Evidence Dimension | Urease enzyme inhibition (Ki / IC50) |
|---|---|
| Target Compound Data | Core scaffold compound 13a: Ki = 1.99 µM (uncompetitive inhibition) |
| Comparator Or Baseline | Thiourea (reference standard): IC50 = 23.11 ± 1.02 µM |
| Quantified Difference | ~11.6‑fold superior Ki vs. thiourea IC50 (note: Ki ≠ IC50; directionally indicative) |
| Conditions | Jack bean urease inhibition assay; pH 7.0; 25 °C; 30 min incubation |
Why This Matters
For groups procuring the 5‑oxyacetamide core as a urease‑inhibitor starting point, these data establish that the 4,7‑dimethyl‑5‑oxy substitution pattern is a key potency determinant, not interchangeable with 7‑oxy or 4‑methyl‑only analogs.
- [1] Novel coumarin-based acetohydrazide-1,2,3-triazole derivatives as urease enzyme inhibitors: Synthesis, in vitro evaluation, and molecular dynamics simulation studies. Heliyon. 2025; 11(1): e41321. View Source
